Cas no 338399-64-7 ([(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine)

[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine structure
338399-64-7 structure
Product Name:[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
N.o CAS:338399-64-7
MF:C14H15FN4OS
MW:306.358504533768
CID:5744088
PubChem ID:6413016
Update Time:2023-11-11

[(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine Propriedades químicas e físicas

Nomes e Identificadores

    • 5-(2-{[(3-fluorobenzyl)oxy]amino}vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • (E)-O-(3-fluorobenzyl)-N-(2-(6-methyl-3-(methylthio)-1,2,4-triazin-5-yl)vinyl)hydroxylamine
    • 5-(2-(((3-Fluorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • CHEMBL1459642
    • 2L-318S
    • HMS2628G06
    • AKOS005085590
    • 338399-64-7
    • [(3-fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • 5-(2-([(3-FLUOROBENZYL)OXY]AMINO)VINYL)-6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZINE
    • O-(3-FLUOROBENZYL)-N-(2-[6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-YL]VINYL)HYDROXYLAMINE
    • Ethenamine, N-[(3-fluorophenyl)methoxy]-2-[6-methyl-3-(methylthio)-1,2,4-triazin-5-yl]-
    • [(3-Fluorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • Inchi: 1S/C14H15FN4OS/c1-10-13(17-14(21-2)19-18-10)6-7-16-20-9-11-4-3-5-12(15)8-11/h3-8,16H,9H2,1-2H3/b7-6+
    • Chave InChI: DFMPEQXNOYJZNC-VOTSOKGWSA-N
    • SMILES: S(C)C1=NN=C(C)C(/C=C/NOCC2C=CC=C(C=2)F)=N1

Propriedades Computadas

  • Massa Exacta: 306.09506045g/mol
  • Massa monoisotópica: 306.09506045g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 334
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.5
  • Superfície polar topológica: 85.2Ų

Propriedades Experimentais

  • Densidade: 1.29±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 480.1±55.0 °C(Predicted)
  • pka: 1.80±0.63(Predicted)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD